5-Hydroxypyrimidine 1-oxide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyrimidin-1-ium-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-4-1-5-3-6(8)2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFEGTXGVKLNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=N1)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574906 | |
| Record name | 1-Oxo-1lambda~5~-pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88070-44-4 | |
| Record name | 5-Pyrimidinol, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88070-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxo-1lambda~5~-pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyrimidine N Oxides in Chemical Research
The importance of pyrimidine (B1678525) N-oxides stems from the versatile nature of the N-oxide functional group, which imparts unique chemical and physical properties to the parent heterocycle. acs.orgnih.gov The N⁺–O⁻ bond is highly polar and capable of forming strong hydrogen bonds, which can be leveraged to increase the aqueous solubility of molecules. acs.orgnih.govgoogle.comacs.org This feature is particularly relevant in medicinal chemistry, where bioavailability is a critical parameter. google.comacs.org
From a synthetic standpoint, the N-oxide group is a powerful tool for modifying the reactivity of the pyrimidine ring. The pyrimidine ring is inherently electron-deficient, making electrophilic substitution difficult. gcwgandhinagar.comuoanbar.edu.iq However, the N-oxide group acts as an activating group, rendering the ring more susceptible to both electrophilic and nucleophilic attack and expanding the synthetic possibilities for functionalization. researchgate.net This enhanced reactivity facilitates the creation of complex molecules that would be otherwise challenging to synthesize. acs.org
Furthermore, pyrimidine N-oxides have demonstrated a wide spectrum of biological activities, establishing them as "privileged scaffolds" in drug discovery. wur.nl They are recognized as potent anticancer, antibacterial, antihypertensive, and anti-inflammatory agents. wur.nljst.go.jp A notable example is Minoxidil (a 2,4-diamino-6-piperidinopyrimidine (B16298) 3-oxide), initially developed as an antihypertensive drug and later found to stimulate hair growth. wur.nljst.go.jp The biological activity is often linked to the N-oxide's ability to act as a prodrug; for instance, many heteroaromatic N-oxides are enzymatically reduced in vivo, particularly under hypoxic conditions found in tumors, to release an active form of the drug. acs.orggoogle.comacs.org More recent research has also highlighted their potential in bioimaging and as sensors due to their unique electronic and fluorescent properties. acs.org
Historical Context of Pyrimidine N Oxide Studies
The systematic study of pyrimidines dates back to the late 19th century, with the parent compound being first synthesized in 1900. researchgate.net However, the specific exploration of their N-oxide derivatives gained momentum much later, with initial medicinal chemistry studies emerging around the 1950s. wur.nl Early research into the N-oxidation of pyrimidines revealed that the reaction was often challenging, frequently resulting in poor yields and a variety of side-products due to the electron-deficient nature of the pyrimidine (B1678525) ring. researchgate.net
By the 1970s and 1980s, chemists were actively investigating methods for the direct N-oxidation of pyrimidine derivatives. researchgate.net A significant body of work from this era focused on understanding the factors influencing the site of N-oxidation in unsymmetrically substituted pyrimidines and characterizing the resulting isomers. jst.go.jpresearchgate.net Researchers noted a relative scarcity of literature on simple monosubstituted pyrimidine N-oxides compared to polysubstituted ones. researchgate.net Studies from this period often employed peracids as oxidizing agents and began to systematically characterize the products using spectroscopic methods. researchgate.net The photochemistry of pyrimidine N-oxides also became an area of interest, with investigations into light-induced isomerizations and rearrangements, which pointed to the involvement of transient intermediates like oxaziridines. wur.nl These foundational studies were crucial in laying the groundwork for the more complex synthetic and medicinal applications that are pursued today.
Current Research Landscape Pertaining to Hydroxypyrimidine N Oxides
N-Oxidation Approaches for Pyrimidine (B1678525) Core Structures
The direct N-oxidation of the pyrimidine ring is a primary strategy for synthesizing pyrimidine N-oxides. This transformation is typically achieved using various oxidizing agents, each with its own set of advantages and limitations regarding reaction conditions, selectivity, and substrate scope.
Peracid-Mediated N-Oxidation
Peracids are widely employed reagents for the N-oxidation of nitrogen-containing heterocycles. The reaction of 5-substituted pyrimidines with peracids can lead to the formation of N-oxides and 4-pyrimidinones, with evidence suggesting the involvement of covalent hydrates as reaction intermediates. acs.org While effective, the use of peracids can sometimes be accompanied by side reactions, particularly with monosubstituted pyrimidines and methylpyrimidines. cdnsciencepub.comresearchgate.net
The choice of peracid and reaction conditions can significantly influence the outcome of the oxidation. For instance, m-chloroperbenzoic acid (m-CPBA) has been successfully used for the N-oxidation of various pyridine (B92270) derivatives, often providing higher yields compared to other oxidizing systems. arkat-usa.org Studies on the oxidation of 2,4-disubstituted pyrimidines have shown that while some derivatives readily form mono-N-oxides with hydrogen peroxide in glacial acetic acid, others can undergo oxidative degradation. clockss.org
Hydrogen Peroxide-Based N-Oxidation Systems
Hydrogen peroxide, in combination with various acids or catalysts, is a common and often more cost-effective oxidizing system for pyrimidine N-oxidation. researchgate.netgoogle.com The N-oxidation of pyrimidines with unsymmetrically substituted 4- and 6-positions using hydrogen peroxide in acetic acid can result in a mixture of their 1-oxides and 3-oxides. jst.go.jp However, this method can sometimes lead to low yields due to oxidative cleavage of the pyrimidine ring. clockss.org
To improve efficiency and selectivity, various catalytic systems have been developed. For example, sodium tungstate (B81510) has been shown to catalyze the N-oxidation of pyrimidines with hydrogen peroxide, offering a novel and industrially scalable methodology. questjournals.org Another approach involves the use of hydrogen peroxide in conjunction with trifluoroacetic anhydride (B1165640), which has been effective for the mono-N-oxidation of heterocycle-fused pyrimidines. rsc.org The oxidation of cytosine with hydrogen peroxide in hydrochloric acid has been reported to yield 5-chlorocytosine (B1228043) and 5-chlorouracil. nih.gov
| Catalyst/Co-reagent | Substrate Example | Product | Yield | Reference |
| Acetic Acid | 4-Phenylpyrimidine (B189444) | 4-Phenylpyrimidine N-oxide | 25% | clockss.org |
| Acetic Acid | 4-Methyl-6-phenylpyrimidine | 4-Methyl-6-phenylpyrimidine N-oxide | 76% | clockss.org |
| Sodium Tungstate | 6-Chloro-2,4-diaminopyrimidine | 2,4-Diamino-6-chloropyrimidine-3-oxide | 92% | questjournals.org |
| Trifluoroacetic Anhydride | Furazano-pyrimidine derivative | Mono-N-oxide product | 63% | rsc.org |
Alternative Oxidative Reagents for N-Oxide Formation
In addition to peracids and hydrogen peroxide systems, several other oxidizing agents have been explored for the synthesis of pyrimidine N-oxides, offering advantages such as improved safety, easier handling, and milder reaction conditions.
Sodium percarbonate is a stable, inexpensive, and environmentally friendly oxidizing agent. researchgate.net It has been effectively used as an oxygen source for the oxidation of tertiary nitrogen compounds to their corresponding N-oxides, often in the presence of a catalyst. organic-chemistry.org For instance, a combination of trifluoromethanesulfonic anhydride and sodium percarbonate has been developed for the oxidation of highly electron-deficient pyridines under mild conditions. researchgate.net Sodium percarbonate has also been employed in the degradation of polycyclic aromatic hydrocarbons. asianpubs.org
Sodium perborate (B1237305), particularly in acetic acid, serves as an effective reagent for various oxidation reactions, including the formation of N-oxides from azines. organic-chemistry.org This system is also capable of oxidizing aromatic aldehydes to carboxylic acids and sulfur heterocycles to their S,S-dioxides. organic-chemistry.orgorganic-chemistry.org While perborate in aqueous solution can yield hydrogen peroxide, its reactivity in acetic acid is more complex, potentially involving peracetoxyboron species. scispace.com
The urea-hydrogen peroxide adduct (UHP) is a stable and easy-to-handle solid source of hydrogen peroxide. organic-chemistry.org It has been utilized in a novel and high-yielding method for preparing heterocyclic N-oxides. brad.ac.uk This method involves the in situ generation of trifluoroperacetic acid from the reaction of UHP with trifluoroacetic anhydride. brad.ac.uk UHP has proven effective for the solid-state oxidation of various organic molecules, including nitrogen heterocycles to their N-oxides. organic-chemistry.org
Titanium Silicalite (TS-1) in Microreactors
While direct synthesis of this compound using Titanium Silicalite (TS-1) in microreactors is not extensively documented in the provided results, the application of this technology for related N-oxidation reactions highlights its potential. TS-1, a zeolite catalyst, is recognized for its efficacy in partial oxidation reactions, including alkene epoxidation and alcohol oxidation, using hydrogen peroxide as a clean oxidant. acsmaterial.comscispace.com
A continuous flow microreactor utilizing TS-1 in a packed-bed system has been successfully employed for the N-oxidation of pyridine derivatives, achieving high yields of up to 99%. researchgate.net This method is noted for being safer, greener, and more efficient than traditional batch reactor processes. researchgate.net The catalyst in such a system has demonstrated remarkable stability, with continuous operation for over 800 hours without significant loss of activity, indicating its potential for large-scale production. researchgate.net
The synthesis of TS-1 itself can be achieved through hydrothermal methods using alkoxide precursors for titanium and silicon. rsc.orgfrontiersin.org The properties and catalytic activity of TS-1 are influenced by synthesis variables such as the temperature and duration of the hydrothermal treatment. rsc.org
Table 1: Characteristics of TS-1 Catalyst
| Property | Description | Source |
|---|---|---|
| Type | Zeolite (framework-substituted redox molecular sieve) | acsmaterial.com |
| Preparation | Hydrothermal method | acsmaterial.comfrontiersin.org |
| Key Catalytic Function | Partial oxidation reactions | acsmaterial.comscispace.com |
| Common Oxidant | Hydrogen Peroxide (H₂O₂) | acsmaterial.com |
| Advantages in Microreactors | Higher safety, greener process, high efficiency | researchgate.net |
De novo Synthesis of Hydroxypyrimidine Frameworks
The de novo synthesis of the pyrimidine ring is a fundamental and widely utilized approach, providing the essential precursors for a vast array of biological molecules, including RNA, DNA, and phospholipids. nih.gov
Condensation Reactions in Pyrimidine Synthesis
The most common strategy for constructing the pyrimidine ring involves the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine (B92328). bu.edu.eg This is often referred to as the Pinner synthesis, which classically involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com
Variations of this approach are numerous. For instance, β-keto esters can be reacted with amidines in a modified Pinner reaction. mdpi.com Another example involves the reaction of ethyl β-aminocrotonate with phenylisocyanate to yield 6-methyl-3-phenyluracil. bu.edu.eg The condensation of diethyl malonate with trifluoroacetonitrile (B1584977) can produce ethyl 2,6-bis(trifluoromethyl)-4-hydroxypyrimidine-5-carboxylate. bu.edu.eg
Multicomponent Coupling Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to synthesize complex pyrimidine derivatives in a single step. nih.govbohrium.com These strategies are highly valued for their ability to generate molecular diversity from simple and readily available starting materials. nih.govbohrium.com
Several catalytic systems have been developed to facilitate these reactions. For example, a four-component reaction of amidines, styrene, and N,N-dimethylformamide (DMF) catalyzed by palladium leads to pyrimidine carboxamides. nih.gov In this reaction, DMF serves as a dual synthon. nih.gov Iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines has also been reported. mdpi.com Furthermore, a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate yields 4,5-disubstituted pyrimidines. organic-chemistry.org
Synthesis of Substituted 5-Hydroxypyrimidine Derivatives
The introduction of substituents onto the pyrimidine ring is crucial for modulating the biological and chemical properties of these compounds.
Introduction of Substituents on the Pyrimidine Ring
The reactivity of the pyrimidine ring can be influenced by N-oxidation. For 5-hydroxypyrimidine derivatives, N-oxidation has been shown to increase the activity of the ring towards electrophilic substitution reactions like aminomethylation. researchgate.net
Specific Synthetic Routes for Related Pyrimidine Derivatives
A variety of synthetic routes have been developed for specific substituted pyrimidine derivatives.
2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim): This well-known antibacterial agent can be synthesized through various routes. researchgate.netgoogle.com One method involves the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with β-anilinopropionitrile followed by cyclization with guanidine. Another approach starts from 2,4-diamino-6-chloropyrimidine, which is then coupled with 3,4,5-trimethoxybenzyl magnesium chloride.
2-Amino-5-hydroxypyrimidine and related compounds: The synthesis of 2-amino-5-carboethoxy-4-hydroxypyrimidine can be achieved by reacting guanidine with diethyl ethoxymethylenemalonate. chemicalbook.comasianpubs.org A study reported that using silica-functionalized magnetic nanoparticles as a catalyst can enhance the yield of this cyclization reaction. asianpubs.orgscispace.com A rapid, microwave-assisted, three-component synthesis of 4-amino-6-(substituted aryl)-2-hydroxy-pyrimidine-5-carbonitrile involves the reaction of an aromatic aldehyde, malononitrile, and urea. researchgate.net
Table 2: Examples of Synthetic Routes for Pyrimidine Derivatives
| Target Compound | Starting Materials | Key Reaction Type | Source |
|---|---|---|---|
| Pyrimidine Carboxamides | Amidines, Styrene, N,N-Dimethylformamide | Palladium-catalyzed four-component reaction | nih.gov |
| 4,5-Disubstituted Pyrimidines | Enamines, Triethyl orthoformate, Ammonium acetate | Zinc Chloride-catalyzed three-component coupling | organic-chemistry.org |
| 6-Methyl-3-phenyluracil | Ethyl β-aminocrotonate, Phenylisocyanate | Condensation | bu.edu.eg |
| 2-Amino-5-carboethoxy-4-hydroxypyrimidine | Guanidine, Diethyl ethoxymethylenemalonate | Condensation/Cyclization | chemicalbook.comasianpubs.org |
5-Hydroxypyrimidine Nucleosides
The synthesis of 5-hydroxypyrimidine nucleosides serves as a basis for creating a variety of derivatives. These nucleosides are important precursors for compounds with potential biological activity. researchgate.net
One approach involves the direct oxidation of existing pyrimidine nucleosides. For instance, 5-hydroxy-2'-deoxyuridine (B1206715) (5-oh-dUrd) and 5-hydroxy-2'-deoxycytidine (B120496) (5-oh-dCyd) can be synthesized through the bromination of deoxyuridine (dUrd) and deoxycytidine (dCyd) respectively, in an aqueous solution. acs.org The oxidation of 5-oh-dUrd can lead to the formation of isodialuric acid nucleoside derivatives, which may further decompose into hydantoin (B18101) products. acs.org
Another significant pathway is the functionalization at the C-5 position. A general and efficient method has been developed for introducing S-functionality at this position in cytosine and uracil (B121893) nucleosides. rsc.org This involves a palladium-catalyzed C–S coupling reaction between a 5-bromo nucleoside derivative and an alkyl thiol. rsc.org The resulting products can be converted into stable disulfides, which are precursors for 5-mercaptopyrimidine nucleosides. rsc.org
Furthermore, approaches to create 6-carbon-substituted pyrimidine nucleosides have been explored using N-alkylated 5-hydroxyuracils as models. researchgate.net The 5-allyl ethers of these hydroxyuracils can undergo a Claisen rearrangement to produce 6-allyl-5-hydroxyuracils in high yields. researchgate.net The synthesis of 5-hydroxypyrimidine deoxynucleoside triphosphates, such as 5-OHdCTP and 5-OHdUTP, has also been reported. scispace.com
Table 1: Synthesis of Selected 5-Hydroxypyrimidine Nucleosides
| Starting Material | Reagents/Conditions | Product | Reference |
| Deoxyuridine (dUrd) | Br₂/H₂O, followed by crystallization | 5-hydroxy-2'-deoxyuridine (5-oh-dUrd) | acs.org |
| Deoxycytidine (dCyd) | Br₂/H₂O, followed by HPLC purification | 5-hydroxy-2'-deoxycytidine (5-oh-dCyd) | acs.org |
| 5-Bromo Nucleoside | Alkyl thiol, Palladium catalyst | 5-S-functionalized Pyrimidine Nucleoside | rsc.org |
| 5-Hydroxyuracils | Alkylation, then heat (~120°C) | 6-allyl-5-hydroxyuracils | researchgate.net |
1-Adamantylthio Derivatives of 5-Hydroxypyridine
The synthesis of adamantylthio derivatives of hydroxypyridines involves the reaction of substituted pyridine N-oxides with 1-adamantanethiol (B1212722). A key example is the preparation of 2-(1-adamantylthio)-5-hydroxypyridine. excli.de
This synthesis is achieved by reacting 3-hydroxypyridine (B118123) N-oxide with 1-adamantanethiol in refluxing acetic anhydride. excli.de This reaction can also yield other products depending on the substituents on the pyridine N-oxide ring. For example, using 3-bromopyridine (B30812) N-oxide as a starting material results in a mixture of 2-(1-adamantylthio)-3-bromopyridine and 3-(1-adamantylthio)-5-bromopyridine. excli.de The development of such 2-(1-adamantylthio) pyridine derivatives has been a focus of research aimed at discovering new bioactive compounds. nih.gov
Table 2: Synthesis of 1-Adamantylthio Pyridine Derivatives
| Starting Material | Reagents | Product(s) | Reference |
| 3-Hydroxypyridine N-oxide | 1-Adamantanethiol, Acetic Anhydride (reflux) | 2-(1-Adamantylthio)-5-hydroxypyridine | excli.de |
| 3-Bromopyridine N-oxide | 1-Adamantanethiol, Acetic Anhydride (reflux) | 2-(1-Adamantylthio)-3-bromopyridine and 3-(1-Adamantylthio)-5-bromopyridine | excli.de |
| 3-Ethoxypyridine N-oxide | 1-Adamantanethiol, Acetic Anhydride (reflux) | 2-(1-Adamantylthio)-3-ethoxypyridine | excli.de |
Alkoxy-1-hydroxypyridine-2-thiones
A systematic method for preparing 4-alkoxy derivatives of 1-hydroxypyridine-2-thione has been developed, providing access to this relatively unexplored class of compounds. vanderbilt.edu The synthesis typically involves a two-step sequence starting from a 2-halopyridine-N-oxide. vanderbilt.eduicm.edu.pl
The process begins with the nucleophilic substitution of a group on the pyridine N-oxide with an alkoxy group, followed by the replacement of a halogen with a hydrosulfanyl group. vanderbilt.edu A common starting material is 2-chloro-4-nitropyridine-N-oxide. vanderbilt.edu This compound reacts with an alcohol in the presence of a base like sodium hydride in a solvent such as DMSO to yield a 4-alkoxy-2-chloropyridine-N-oxide intermediate. vanderbilt.edu
The subsequent step involves hydrosulfanylation, where the chloro group is replaced. This can be achieved using reagents like sodium hydrosulfide (B80085) (NaSH), thiourea, or thioacetamide. vanderbilt.edu For instance, reaction of the 4-alkoxy-2-chloropyridine-N-oxide intermediate with thioacetic acid and subsequent deacetylation with sodium methoxide (B1231860) yields the sodium salt of the desired 4-alkoxy-1-hydroxypyridine-2-thione. vanderbilt.eduicm.edu.pl The free thione can be obtained by treating the sodium salt with dilute HCl. vanderbilt.edu
Table 3: General Synthesis of 4-Alkoxy-1-hydroxypyridine-2-thiones
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |
| 1. Alkoxylation | 2-Chloro-4-nitropyridine-N-oxide | Alcohol (e.g., n-heptanol), NaH, DMSO | 4-Alkoxy-2-chloropyridine-N-oxide | vanderbilt.eduicm.edu.pl |
| 2. Thioacetylation | 4-Alkoxy-2-chloropyridine-N-oxide | Thioacetic acid, NaH, MeCN | 2-Thioacetoxy-4-alkoxypyridine-N-oxide | vanderbilt.edu |
| 3. Deacetylation | 2-Thioacetoxy-4-alkoxypyridine-N-oxide | Sodium methoxide, Methanol | Sodium 4-alkoxy-1-hydroxypyridine-2-thionate | vanderbilt.eduicm.edu.pl |
| 4. Acidification | Sodium 4-alkoxy-1-hydroxypyridine-2-thionate | Dilute HCl | 4-Alkoxy-1-hydroxypyridine-2-thione | vanderbilt.edu |
Synthetic Utility of Precursors for this compound
The synthesis of the parent compound, 5-hydroxypyrimidine, is a critical first step towards obtaining its N-oxide. One established route involves the deprotection of a protected precursor. chemicalbook.comrsc.org For example, 5-(phenylmethoxy)pyrimidine can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield 5-hydroxypyrimidine. chemicalbook.com Another method starts from methyl methoxyacetate, which is formylated and then reacted with thiourea to build the pyrimidine ring, eventually leading to 5-methoxypyrimidine, which can be demethylated. rsc.org
Once 5-hydroxypyrimidine or its substituted derivatives are obtained, N-oxidation can be performed. The N-oxidation of pyrimidines with asymmetrically substituted 4- and 6-positions using hydrogen peroxide in acetic acid typically yields a mixture of their 1-oxides and 3-oxides. jst.go.jp The synthesis of a series of this compound derivatives has been accomplished to investigate their reactivity in electrophilic substitution reactions. researchgate.net These studies confirm that the N-oxidation enhances the reactivity of the pyrimidine ring at available positions. researchgate.net
Electrophilic Substitution Reactions of Pyrimidine N-Oxideswikipedia.org
The pyrimidine ring itself is electron-deficient, making electrophilic substitution reactions difficult compared to benzene. bhu.ac.inwikipedia.org The presence of two nitrogen atoms deactivates the ring towards electrophilic attack. bhu.ac.in However, the N-oxide group can activate the pyrimidine nucleus for electrophilic substitution. bhu.ac.inimperial.ac.uk The oxygen atom can donate electron density into the ring through resonance, increasing the electron density at the 2, 4, and 6 positions, thereby making these positions more susceptible to attack by electrophiles. bhu.ac.in
For instance, the nitration of pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid yields 4-nitropyridine-N-oxide. bhu.ac.inoc-praktikum.de This demonstrates the directing effect of the N-oxide group to the 4-position. bhu.ac.in Similarly, halogenation of pyridine N-oxides can be achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), typically leading to substitution at the C2 and C4 positions. acs.orgnih.gov In unsymmetrical pyrimidines, N-oxidation tends to occur at the nitrogen atom that is para to a strong electron-donating group. cdnsciencepub.com For example, in 4-methyl-6-substituted pyrimidines, the 1-oxides are formed exclusively, with oxidation occurring at the nitrogen ortho to the methyl group and para to the other substituent. cdnsciencepub.com
While the N-oxide activates the ring, the reaction conditions for electrophilic substitution can still be harsh. bhu.ac.in For example, the nitration of pyrimidine N-oxides often requires high temperatures. oc-praktikum.de
Nucleophilic Reactions Involving Pyrimidine N-Oxidesresearchgate.net
The N-oxide group enhances the electrophilicity of the carbon atoms in the pyrimidine ring, particularly at the 2, 4, and 6 positions. bhu.ac.inscripps.edu This increased electrophilicity makes the pyrimidine N-oxide ring more susceptible to nucleophilic attack compared to the parent pyrimidine. scripps.edusci-hub.se The general mechanism involves the initial attack of an electrophile or an activating agent on the N-oxide oxygen. scripps.eduacs.org This activation step further increases the positive charge on the ring carbons, facilitating the subsequent addition of a nucleophile. acs.org
The reactivity of pyridine N-oxides towards nucleophiles is significantly greater than that of pyridines themselves. sci-hub.se Kinetic studies have been employed to quantify the nucleophilicity of various substituted pyridine-N-oxides. benthamdirect.com For example, a comparative study revealed the nucleophilicity order to be p-methylpyridine-N-oxide > pyridine-N-oxide > p-nitropyridine-N-oxide, demonstrating the electronic influence of substituents on the pyridine ring. benthamdirect.com
Nucleophilic attack on activated pyrimidine N-oxides can proceed via 1,2-addition (at the C2 position) or 1,4-addition (at the C4 or C6 positions). scripps.edu The activation of the N-oxide oxygen by an electrophilic species, such as an acylating agent, makes the C2 and C4 positions particularly electrophilic and thus prone to nucleophilic attack. acs.org
A common example is the reaction with phosphorus oxychloride (POCl₃), which leads to chlorination at the 2-position. acs.org This reaction is a cornerstone for the synthesis of 2-halopyridines, which are valuable precursors for further functionalization through SNAr or cross-coupling reactions. acs.org The use of activating agents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) allows for the addition of a wide variety of nucleophiles to the 2-position of pyridine-N-oxides under mild conditions. acs.orgresearchgate.net
The regioselectivity of the nucleophilic attack (C2 vs. C4) can be influenced by the nature of the activating agent, the nucleophile, and the substituents on the pyrimidine ring.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings, especially those bearing good leaving groups at the 2, 4, or 6 positions. bhu.ac.inproquest.com The N-oxide functionality significantly accelerates SNAr reactions compared to the non-oxidized heterocycle. scripps.edusci-hub.se The reaction generally proceeds through a stepwise addition-elimination mechanism involving a Meisenheimer-like intermediate, although some studies suggest concerted mechanisms may also be operative. harvard.edu
The increased reactivity of N-oxides in SNAr reactions is attributed to the ability of the N-oxide group to stabilize the negative charge of the intermediate through resonance. proquest.com Halogenated pyrimidines can undergo regioselective SNAr reactions, allowing for the introduction of various nucleophiles such as amines and alkoxides. proquest.com The reaction of heteroaryl chlorides from the pyrimidine series with amines in water in the presence of potassium fluoride (B91410) provides an efficient and environmentally friendly SNAr protocol. researchgate.net
Rearrangement Reactions of Pyrimidine N-Oxides
Pyrimidine N-oxides can undergo several synthetically useful rearrangement reactions, often promoted by acylating agents. These transformations allow for the functionalization of the pyrimidine core in ways not readily achievable through direct substitution reactions.
The Boekelheide rearrangement is a significant transformation of pyrimidine N-oxides, particularly those bearing an alkyl group at a position alpha to the N-oxide, such as the 4-methyl group. wikipedia.orgresearchgate.net This reaction typically involves treating the pyrimidine N-oxide with a carboxylic acid anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to yield a side-chain functionalized pyrimidine. wikipedia.orgresearchgate.netthieme-connect.com
The reaction with acetic anhydride often requires heating, while the use of TFAA can allow the rearrangement to proceed at room temperature. wikipedia.orgthieme-connect.com The primary product is the corresponding acetoxymethyl- or hydroxymethyl-substituted pyrimidine derivative. researchgate.netthieme-connect.com For instance, the reaction of a model pyrimidine N-oxide with acetic anhydride yields the corresponding 4-acetoxymethyl-substituted pyrimidine. researchgate.netresearchgate.net When TFAA is used, the reaction can directly furnish the 4-hydroxymethyl-substituted pyrimidine. thieme-connect.com
The Boekelheide rearrangement is a robust reaction that tolerates a variety of substituents, including sterically demanding ones. thieme-connect.combeilstein-journals.org However, if different alkyl groups are present at positions C-2 and C-4, a mixture of regioisomeric products can be formed. beilstein-journals.org
Table 1: Examples of Boekelheide Rearrangement in Pyrimidine N-Oxide Systems
| Starting Pyrimidine N-Oxide | Reagent | Product(s) | Yield | Reference |
|---|---|---|---|---|
| 2-Cyclopropyl-5-methoxy-6-methyl-pyrimidine N-oxide | Acetic Anhydride | 4-Acetoxymethyl-2-cyclopropyl-6-methyl-5-methoxypyrimidine | 69% | beilstein-journals.org |
| 2-Benzyl-4,6-dimethylpyrimidine N-oxide | Acetic Anhydride | Mixture of 4-acetoxymethyl-2-benzyl-6-methylpyrimidine and 2-(acetoxyphenylmethyl)-4,6-dimethylpyrimidine | 1:1 ratio | beilstein-journals.org |
| 2,4,6-Trimethylpyrimidine N-oxide | Acetic Anhydride | Mixture of 4-acetoxymethyl-2,6-dimethylpyrimidine and 2-acetoxymethyl-4,6-dimethylpyrimidine | 1:1 ratio | beilstein-journals.org |
| Model Pyrimidine N-oxide | Acetic Anhydride | 4-Acetoxymethyl-substituted pyrimidine | Moderate | researchgate.netresearchgate.net |
| Substituted Pyrimidine N-oxide | Trifluoroacetic Anhydride | 4-Hydroxymethyl-substituted pyrimidine | - | thieme-connect.com |
While the Boekelheide rearrangement was initially proposed to proceed through a concerted researchgate.netresearchgate.net-sigmatropic rearrangement, substantial experimental and computational evidence now indicates the involvement of radical intermediates, at least in part. wikipedia.orgresearchgate.netnih.gov
Detailed investigations into the acetic anhydride-promoted rearrangement of a model pyrimidine N-oxide have revealed the formation of several side products. researchgate.netnih.gov These experimental observations point towards the (pyrimidin-4-yl)methyl radical being a key intermediate species in the reaction mechanism. researchgate.netresearchgate.netnih.gov
Further support for a radical pathway comes from the following experimental findings:
Solvent-Incorporated Products: When the rearrangement is performed in solvents that are prone to hydrogen atom abstraction, significant amounts of products incorporating the solvent are formed. researchgate.netnih.gov
Radical Trapping: The key radical intermediate has been successfully trapped using radical scavengers like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl). researchgate.netnih.govresearchgate.net
Quantum chemical calculations have shown that concerted researchgate.netresearchgate.net-sigmatropic rearrangements and stepwise processes, involving either ion pairs or radicals, are all energetically feasible, suggesting a complex reaction landscape. researchgate.netnih.gov
Ring Transformation Reactions (e.g., to Isoxazoles)
Pyrimidine N-oxides can undergo ring transformation reactions, converting the six-membered pyrimidine ring into a five-membered heterocyclic system like isoxazole (B147169). jst.go.jpresearchgate.net This transformation provides a synthetic route to substituted isoxazoles from readily available pyrimidine precursors.
One common method to induce this ring transformation is the treatment of pyrimidine N-oxides with mineral acids. For example, refluxing 4-phenylpyrimidine 1-oxide in 10% hydrochloric acid results in the formation of 5-phenyl-isoxazole in good yield. researchgate.net Similarly, reacting 4,6-dimethylpyrimidine (B31164) N-oxide with hydroxylamine (B1172632) hydrochloride yields 3,5-dimethylisoxazole. researchgate.netdoi.org An important finding from 15N-labelling experiments is that the N-O moiety of the resulting isoxazole ring originates from the hydroxylamine molecule, not from the N-oxide function of the pyrimidine. researchgate.net
The reaction conditions can influence the competition between ring transformation and other reactions, such as amination. For instance, the reaction of 4-chloro-6-R-pyrimidine-1-oxides with potassium amide in liquid ammonia (B1221849) can lead to both the corresponding 4-aminopyrimidine-N-oxide and a ring-contracted product, 5-amino-3-R-isoxazole. wur.nl The nature of the substituent at the C4 position influences the product ratio. wur.nl These ring transformations are mechanistically significant, sometimes proceeding through an Additions of Nucleophiles, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.net
Table 2: Examples of Ring Transformation of Pyrimidine N-Oxides to Isoxazoles
| Starting Pyrimidine N-Oxide | Reagent(s) | Product Isoxazole | Reference(s) |
| 4-Phenylpyrimidine 1-oxide | 10% Hydrochloric Acid (reflux) | 5-Phenyl-isoxazole | researchgate.net |
| 4,6-Dimethylpyrimidine N-oxide | Hydroxylamine hydrochloride | 3,5-Dimethylisoxazole | researchgate.netdoi.org |
| 6-Methyl-4-phenylpyrimidine 1-oxide | Hydroxylamine hydrochloride | 3-Methyl-5-phenylisoxazole | researchgate.net |
| 4-Chloro-6-phenylpyrimidine 1-oxide | KNH₂ in liquid NH₃ | 5-Amino-3-phenylisoxazole | wur.nl |
| 4-Chloro-6-methylpyrimidine 1-oxide | KNH₂ in liquid NH₃ | 5-Amino-3-methylisoxazole | wur.nl |
Oxidative Transformations and Pathways
Oxidation of 5-Hydroxypyrimidine Nucleosides to Hydantoins
The oxidation of pyrimidine nucleosides is a critical area of study, particularly concerning DNA damage. 5-Hydroxypyrimidine nucleosides, such as 5-hydroxy-2'-deoxycytidine (5-oh-dCyd) and 5-hydroxy-2'-deoxyuridine (5-oh-dUrd), are themselves products of the initial oxidation of 2'-deoxycytidine (B1670253) and are susceptible to further oxidation. acs.orgebi.ac.uk
The oxidation of these 5-hydroxypyrimidine nucleosides leads to the formation of hydantoin derivatives, which are major products of pyrimidine oxidative degradation. nih.govplos.org The oxidation of 5-oh-dCyd and 5-oh-dUrd with bromine (Br₂) yields a similar profile of products, indicating that the derivatives of dCyd largely undergo deamination before transforming into the final hydantoin product. acs.orgebi.ac.uk
The mechanism involves several key intermediates. The initial oxidation of 5-hydroxy-2'-deoxyuridine produces diastereomers of isodialuric acid nucleoside. acs.org These intermediates are unstable at neutral pH and subsequently decompose into the corresponding dialuric acid derivatives. ebi.ac.ukacs.org These dialuric acid derivatives then undergo further decomposition, involving ring contraction, to yield the more stable N¹-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxyhydantoin (5-oh-dHyd). acs.orgacs.org
Furthermore, 5-oh-dHyd can undergo a reversible α-hydroxy-ketone isomerization to form its structural isomer, N¹-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxyimidazolidine-2,5-dione (iso-4-oh-dHyd). acs.org This isomerization is accelerated at higher pH. acs.org Ultimately, the oxidation of 5-oh-dCyd or 5-oh-dUrd results in a complex mixture of four isomeric products: the two diastereomers of 5-oh-dHyd and the two diastereomers of iso-4-oh-dHyd. acs.org
Abiotic Oxidation Mechanisms of Pyrimidine Derivatives
The abiotic synthesis of oxidized pyrimidine derivatives, such as the nucleobase uracil, from the parent pyrimidine molecule has been explored under conditions relevant to astrophysics. astrochem.orgaip.org These studies provide insight into non-biological oxidation pathways.
One studied mechanism involves the UV photoirradiation of pyrimidine in pure H₂O ices. astrochem.orgaip.org Quantum chemical computations suggest that the oxidation of pyrimidine by hydroxyl radicals (•OH), which can be generated by the photolysis of water, is a viable pathway. astrochem.orgaip.org The calculations indicate that the presence of a water matrix is crucial; a pure gas-phase oxidation mechanism appears energetically unfavorable. astrochem.orgaip.org The water molecules are necessary to abstract a proton from the intermediate species, leading to the final stable products. nih.gov
The oxidation can proceed in a stepwise manner. The first oxidation of pyrimidine can lead to singly oxidized products like 4(3H)-pyrimidone (or its tautomer 4-hydroxypyrimidine), which is predicted to be the most energetically favorable singly-oxidized product. aip.org Subsequent oxidation of these intermediates can then lead to doubly-oxidized products, with uracil being the most energetically favored. aip.org A pathway involving a pyrimidine N-oxide intermediate is also considered viable for the formation of uracil and other dioxidized pyrimidine derivatives. aip.org
Whole-Cell Mediated Oxyfunctionalization of Pyridine Derivatives
Whole-cell biocatalysis offers a promising method for the regioselective oxyfunctionalization of heterocyclic compounds like pyridine, which is structurally related to pyrimidine. The soil bacterium Burkholderia sp. MAK1 has been identified as a particularly effective biocatalyst for this purpose. dntb.gov.uaresearchgate.net This strain is capable of using pyridin-2-ol as its sole source of carbon and energy. researchgate.net
When induced with pyridin-2-ol, whole cells of Burkholderia sp. MAK1 demonstrate a remarkable ability to hydroxylate various pyridine derivatives. researchgate.netsigmaaldrich.com Specifically, they can convert a range of pyridin-2-amines and pyridin-2-ones into their corresponding 5-hydroxy derivatives with high regioselectivity. dntb.gov.uaresearchgate.net
In addition to hydroxylation, these whole cells can also catalyze the N-oxidation of certain substrates. Several methylpyridines and methylated pyrazines have been shown to be converted into their respective N-oxides by Burkholderia sp. MAK1. dntb.gov.uaresearchgate.net This biological N-oxidation represents an alternative to chemical synthesis methods. asm.org The oxyfunctionalization reactions are typically carried out at 30 °C, and the progress can be monitored using HPLC-MS. researchgate.net This biocatalytic approach is considered an attractive strategy for producing valuable hydroxylated pyridines and pyridine-N-oxides, which are important intermediates in the pharmaceutical and chemical industries. dntb.gov.uaresearchgate.net
Table 3: Examples of Whole-Cell Oxyfunctionalization by Burkholderia sp. MAK1
| Substrate Class | Transformation | Product Class |
| Pyridin-2-amines | Regioselective Hydroxylation | 5-Hydroxy-pyridin-2-amines |
| Pyridin-2-ones | Regioselective Hydroxylation | 5-Hydroxy-pyridin-2-ones |
| Methylpyridines | N-Oxidation | Methylpyridine N-oxides |
| Methylated Pyrazines | N-Oxidation | Methylated Pyrazine N-oxides |
Spectroscopic Characterization Methodologies for 5 Hydroxypyrimidine 1 Oxide
Vibrational Spectroscopy
Raman Spectroscopy (e.g., FT-Raman)
Raman spectroscopy, particularly Fourier Transform (FT) Raman spectroscopy, is a powerful non-destructive technique used to probe the vibrational modes of a molecule. This method provides a detailed fingerprint based on the inelastic scattering of monochromatic light, offering insights into molecular structure, symmetry, and bond characteristics.
While specific experimental Raman spectra for 5-Hydroxypyrimidine (B18772) 1-oxide are not extensively available in the reviewed literature, the expected spectral features can be inferred from analyses of related compounds such as pyrimidine (B1678525) and pyridine (B92270) N-oxide. researchgate.netcapes.gov.br The spectrum would be characterized by distinct bands corresponding to the vibrations of the pyrimidine ring and the N-oxide group. Key expected vibrations include ring breathing modes, C-H stretching and bending, and vibrations associated with the N-O bond. For instance, the lattice Raman spectrum of the related compound pyridine-N-oxide shows prominent peaks at low frequencies (below 110 cm⁻¹) that are assigned to librational and translational lattice oscillations of the molecule in its solid state. capes.gov.br
Table 1: Representative Raman Shifts for Pyrimidine and Pyridine-N-Oxide This table presents data from related compounds to illustrate expected vibrational modes.
| Wavenumber (cm⁻¹) | Assignment | Compound Source |
|---|---|---|
| ~3060 | C-H Stretching | Pyrimidine |
| ~1570 | Ring Stretching | Pyrimidine |
| ~1240 | N-O Stretching | Pyridine N-Oxide (inferred from IR) |
| ~1000 | Ring Breathing Mode | Pyrimidine |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure and conjugated systems within the molecule.
Specific UV-Vis absorption data for 5-Hydroxypyrimidine 1-oxide is not widely documented. However, the analysis of similar aromatic N-oxides provides a basis for predicting its spectral behavior. The UV spectrum of pyridine N-oxide, for example, displays an absorption band around 330 nm, which is attributed to an allowed A₁–B₂ transition that arises from the excitation of a non-bonding 2p electron from the oxygen atom into an unoccupied π* orbital of the aromatic ring. aip.org It is expected that this compound would exhibit similar n→π* transitions. The presence of the hydroxyl group (-OH) as a substituent on the pyrimidine ring would likely influence the position and intensity of the absorption maxima (λmax) due to its electronic effects. Furthermore, the spectral properties would be highly sensitive to pH and solvent polarity, as these factors can alter the protonation state of the hydroxyl group and the N-oxide moiety. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₄H₄N₂O₂, corresponding to a monoisotopic mass of approximately 112.0273 Da.
For pyrimidine N-oxides, a characteristic fragmentation pathway observed in mass spectra is the loss of an oxygen atom. cdnsciencepub.comresearchgate.net This "deoxygenation" process is a key diagnostic feature for identifying N-oxide functionalities. nih.gov
LC/MS Analysis for Compound Identification
Liquid chromatography-mass spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for identifying specific compounds within complex mixtures, such as reaction products or biological samples. nih.gov
In an LC/MS analysis of this compound, the compound would first be separated from other components on an LC column, and its retention time would be recorded. Upon entering the mass spectrometer, the molecule would be ionized, typically forming a protonated molecule [M+H]⁺. For this compound, this would correspond to an ion with an m/z of approximately 113.03. A key diagnostic feature in the ion source is the potential for thermal fragmentation, where the N-oxide can lose an oxygen atom, resulting in a fragment ion [M+H-16]⁺ at m/z 97.03. nih.gov This in-source fragment can help distinguish an N-oxide from a hydroxylated isomer. nih.gov
Tandem Mass Spectrometry (MS/MS) for Dissociation Behavior Studies
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion. A precursor ion (e.g., the [M+H]⁺ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. The resulting spectrum of product ions provides detailed structural information.
The dissociation of protonated aromatic N-oxides is well-characterized. researchgate.net The most prominent fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 113.03) would be the neutral loss of an oxygen atom (16 Da) to produce a highly characteristic product ion at m/z 97.03. nih.govresearchgate.net Another common pathway for N-oxides is the elimination of a hydroxyl radical (•OH, 17 Da). researchgate.net Further fragmentation of the m/z 97.03 ion would involve cleavage of the pyrimidine ring, a process observed in the MS/MS studies of other pyrimidine-based systems. nih.gov
Table 2: Proposed MS/MS Fragmentation Pathway for Protonated this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 113.03 | O (16.00 Da) | 97.03 | Protonated 5-Hydroxypyrimidine |
| 113.03 | •OH (17.01 Da) | 96.02 | Radical cation of 5-Hydroxypyrimidine |
| 97.03 | HCN (27.01 Da) | 70.02 | Ring-opened fragment |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.
The specific crystal structure of this compound has not been reported in the surveyed literature. However, structural data from related pyrimidine N-oxide compounds allow for well-founded predictions. rsc.orgnih.gov It is expected that the pyrimidine ring would be essentially planar. The molecular packing in the crystal lattice would be significantly influenced by intermolecular hydrogen bonding. The hydroxyl group (-OH) and the oxygen atom of the N-oxide group are both excellent hydrogen bond donors and acceptors, respectively. This would likely lead to the formation of extensive hydrogen-bonding networks, which would govern the compound's physical properties such as melting point and solubility.
Table 3: Representative Crystallographic Data from a Related Fused Pyrimidine N-Oxide Data from 7-amino- cdnsciencepub.comrsc.orgnih.govoxadiazolo[3,4-d]pyrimidine 5-oxide hydrate. rsc.org
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P4₂/n |
| N-O Bond Length | ~1.25 Å |
| C-N (in ring) Bond Length | ~1.31 - 1.37 Å |
Computational and Theoretical Investigations of 5 Hydroxypyrimidine 1 Oxide
Tautomeric Equilibria and Protonation States
Tautomerism and protonation are fundamental aspects of the chemical behavior of 5-Hydroxypyrimidine (B18772) 1-oxide, influencing its structure, reactivity, and biological activity. Computational studies are instrumental in elucidating the relative stabilities of different tautomers and predicting the most likely sites of protonation.
Hydroxypyrimidines can exist in various tautomeric forms, primarily involving the migration of a proton between the hydroxyl group and a ring nitrogen atom. acs.orgnih.govresearchgate.net This phenomenon, known as protomeric tautomerism, leads to equilibria between different isomers. For instance, 2-hydroxypyrimidine (B189755) and 4-hydroxypyrimidine (B43898) exist in equilibrium with their corresponding pyrimidinone forms. acs.orgnih.govresearchgate.netnih.gov The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents on the pyrimidine (B1678525) ring. nih.gov
While specific computational studies on the tautomerism of 5-Hydroxypyrimidine 1-oxide are not extensively available, the principles governing the tautomerism of other hydroxypyrimidines can be applied. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to calculate the relative energies of the possible tautomers. These calculations help in determining the most stable tautomer in the gas phase and in different solvents, which can be modeled using continuum solvation models.
For hydroxypyrimidines, the keto-enol tautomerism is a key consideration. nih.gov In the case of this compound, one can envision an equilibrium between the hydroxy form and a zwitterionic keto form. The relative stability of these forms would be dictated by a delicate balance of aromaticity, intramolecular hydrogen bonding, and solvation effects.
The presence of multiple nitrogen atoms and an oxygen atom in this compound makes the determination of the preferred protonation site a non-trivial task. Computational chemistry offers a robust framework for predicting the most likely site of protonation by calculating the proton affinity or protonation energy for each potential site.
The protonation energy is typically calculated as the difference in energy between the protonated and neutral species. A lower protonation energy (or a higher proton affinity) indicates a more favorable protonation site. These calculations are often performed using high-level quantum chemical methods to ensure accuracy. The choice of the computational method and basis set is crucial for obtaining reliable results.
For a molecule like this compound, potential protonation sites include the ring nitrogen atoms and the oxygen atoms of the hydroxyl and N-oxide groups. The N-oxide oxygen is generally a good proton acceptor. The basicity of the ring nitrogens will be modulated by the electron-donating hydroxyl group and the electron-withdrawing N-oxide group. Computational analysis of the electrostatic potential map of the molecule can also provide a qualitative indication of the most likely protonation sites, with regions of negative potential being more susceptible to electrophilic attack by a proton.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. dntb.gov.uahelsinki.firsc.orgauremn.org.br Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. helsinki.firsc.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. helsinki.fi
The accuracy of the calculated chemical shifts is dependent on several factors, including the chosen computational method, basis set, and the treatment of solvent effects. helsinki.fi By comparing the calculated chemical shifts for different possible isomers or tautomers with experimental data, it is often possible to determine the predominant form of the molecule in solution.
Optimizing the geometry of the most stable tautomer of this compound.
Performing a GIAO calculation to obtain the isotropic shielding values for each nucleus.
Referencing these shielding values to a standard (e.g., tetramethylsilane) to obtain the chemical shifts.
The following table illustrates the kind of data that would be generated from such a computational study, with hypothetical values for demonstration purposes.
| Atom | Calculated Chemical Shift (ppm) |
| H2 | 8.5 |
| H4 | 7.8 |
| H6 | 8.2 |
| C2 | 150 |
| C4 | 130 |
| C5 | 155 |
| C6 | 140 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Computational chemistry can also predict vibrational frequencies and electronic absorption spectra (UV-Vis). nih.govnih.govosti.govresearchgate.netnih.govfigshare.com Vibrational frequency calculations, typically performed at the harmonic level, can help in assigning the peaks in an experimental infrared (IR) or Raman spectrum to specific vibrational modes of the molecule. nih.govfigshare.com Comparing the calculated spectrum with the experimental one can provide confidence in the determined structure.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.govosti.govnih.gov The calculated maximum absorption wavelengths (λmax) can be compared with experimental data. The inclusion of solvent effects is often crucial for obtaining accurate predictions of UV-Vis spectra. nih.gov
A computational study of this compound would provide a list of calculated vibrational frequencies and their corresponding IR intensities, as well as the predicted λmax values and oscillator strengths for the lowest electronic transitions. This information would be invaluable for the characterization of this compound.
The following table provides an example of the type of data that would be obtained from such calculations, with hypothetical values.
| Spectroscopic Parameter | Calculated Value |
| O-H Stretch (cm⁻¹) | 3400 |
| C=C Stretch (cm⁻¹) | 1600 |
| N-O Stretch (cm⁻¹) | 1250 |
| λmax (nm) | 280 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Bond Dissociation Energies and Stability Assessments (e.g., N-O bond)
The stability of a molecule can be assessed by calculating its bond dissociation energies (BDEs). wayne.edunih.govwikipedia.orgucsb.edunist.gov The BDE is the enthalpy change required to break a specific bond homolytically. wikipedia.org A higher BDE indicates a stronger and more stable bond. Computational methods can provide reliable estimates of BDEs, which can be challenging to measure experimentally.
For this compound, the N-O bond is of particular interest. The strength of this bond is a key factor in the chemical reactivity of the N-oxide functionality. The BDE of the N-O bond can be calculated by determining the energies of the this compound molecule, the corresponding 5-hydroxypyrimidinyl radical, and an oxygen atom.
While specific BDE calculations for this compound are not available, studies on related compounds such as pyridine-N-oxide can provide valuable insights. For pyridine-N-oxide, the experimental N-O bond dissociation energy has been reported to be approximately 63.3 ± 0.5 kcal/mol. wayne.edunih.gov Computational studies on a series of N-O containing compounds have shown that calculated BDEs can be in excellent agreement with experimental values. wayne.edunih.gov
A computational study on this compound would likely predict an N-O BDE in a similar range to other aromatic N-oxides, although the presence of the hydroxyl group and the second nitrogen in the ring would be expected to have some influence on the bond strength.
The following table presents the reported N-O BDE for a related compound.
| Compound | N-O Bond Dissociation Energy (kcal/mol) |
| Pyridine-N-oxide | 63.3 ± 0.5 wayne.edunih.gov |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Computational and theoretical investigations into the electronic properties of this compound provide significant insights into its reactivity, stability, and potential for intermolecular interactions. Methodologies such as Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) analysis are instrumental in elucidating the electronic landscape of the molecule.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP map visually represents the electrostatic potential on the electron density surface, where different colors denote varying potential values. Typically, red and yellow areas indicate regions of negative potential, rich in electrons and prone to electrophilic attack, while blue areas signify positive potential, which are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP analysis would highlight specific regions of reactivity. The oxygen atom of the N-oxide group is expected to be a primary site of negative electrostatic potential, making it a strong candidate for interactions with electrophiles and for forming hydrogen bonds. Similarly, the oxygen of the hydroxyl group also contributes to the electron-rich character of the molecule. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the pyrimidine ring would exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interactions.
| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| N-oxide Oxygen | Highly Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Hydroxyl Oxygen | Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Hydroxyl Hydrogen | Positive | Site for nucleophilic attack, hydrogen bond donor |
| Ring Hydrogen Atoms | Positive | Potential sites for nucleophilic interactions |
| Pyrimidine Ring (π-system) | Slightly Negative (above/below plane) | Interaction with π-acceptors |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity and lower stability.
In the case of this compound, the HOMO is likely to be distributed over the electron-rich regions, such as the N-oxide and the pyrimidine ring, reflecting its electron-donating capabilities. The LUMO, on the other hand, would be expected to be located over the electron-deficient areas of the pyrimidine ring, indicating its electron-accepting potential. Quantum chemical calculations for similar pyrimidine derivatives suggest that the introduction of substituents can significantly influence the energies of these frontier orbitals and, consequently, the reactivity of the molecule. dergipark.org.tr The presence of both an electron-donating hydroxyl group and a polar N-oxide functionality would modulate the electronic properties of the pyrimidine core.
| Parameter | Significance | Expected Influence on this compound |
|---|---|---|
| EHOMO (Energy of HOMO) | Electron-donating ability | Relatively high due to electron-rich N-oxide and hydroxyl groups. |
| ELUMO (Energy of LUMO) | Electron-accepting ability | Influenced by the electronegative nitrogen and oxygen atoms in the ring. |
| ΔE (HOMO-LUMO Gap) | Chemical reactivity and stability | A moderate gap is anticipated, balancing stability with reactivity. dergipark.org.tr |
The analysis of these computational descriptors provides a theoretical framework for predicting the behavior of this compound in chemical reactions and biological systems. The insights gained from MEP and HOMO-LUMO studies are valuable for the rational design of new derivatives with tailored electronic properties.
Biological and Biomedical Research Applications of 5 Hydroxypyrimidine 1 Oxide and Derivatives
Anticancer and Cytotoxicity Research
The potential of 5-hydroxypyrimidine (B18772) derivatives as anticancer agents has been explored in several preclinical studies, with a focus on their effects on tumor growth, the induction of programmed cell death, and the inhibition of metastasis.
Inhibition of Tumor Growth in Preclinical Models
The synergistic effects of these derivatives with established chemotherapeutic agents have also been investigated. The combination of SNK-411 (25 mg/kg) with a single dose of doxorubicin (4 mg/kg) led to a significant inhibition of tumor growth by 55.2% (a 2.2-fold reduction) nih.gov. However, the combination of SNK-578 (10 mg/kg) with doxorubicin was found to be ineffective in this model nih.gov.
Further studies on a B16 melanoma model in C57BL/6 mice explored the antitumor activity of SNK-578. When administered alone, SNK-578 did not show significant tumor growth inhibition. However, when a course of SNK-578 (10 mg/kg) was combined with a single injection of doxorubicin (4 mg/kg), a statistically significant inhibition of tumor growth was observed. This combination resulted in a decrease in tumor volume by 2.4, 1.9, and 1.5 times on days 11, 15, and 21 of the experiment, respectively, when compared to the control group that received only doxorubicin.
| Compound | Dose | Cancer Model | Tumor Growth Inhibition (%) | Combination Therapy | Combination Tumor Growth Inhibition (%) |
|---|---|---|---|---|---|
| SNK-578 | 10 mg/kg | Lewis Lung Carcinoma | 72.2% | Doxorubicin (4 mg/kg) | Ineffective |
| SNK-411 | 25 mg/kg | Lewis Lung Carcinoma | 41.7% (negligible) | Doxorubicin (4 mg/kg) | 55.2% |
Induction of Apoptosis in Cancer Cell Lines
While the in vivo studies suggest anticancer activity, the precise molecular mechanisms, including the induction of apoptosis (programmed cell death) by 5-hydroxypyrimidine 1-oxide or its derivatives like SNK-411 and SNK-578 in cancer cell lines, are not extensively detailed in the currently available research. The observed tumor regression in animal models could be a result of various mechanisms, including but not limited to apoptosis, and further in vitro studies are required to elucidate the specific pathways involved.
Effects on Metastasis and Lifespan in In Vivo Models
In addition to inhibiting primary tumor growth, 5-hydroxypyrimidine derivatives have demonstrated the potential to reduce metastasis and extend the lifespan of tumor-bearing animals in preclinical settings.
In the B16 melanoma model, SNK-578 exhibited pronounced antimetastatic activity. When used as a monotherapy, SNK-578 at doses of 10 mg/kg and 25 mg/kg resulted in a metastasis inhibition index (MII) of 75.8% and 92.3%, respectively. The most significant antimetastatic effect was observed with the combination of SNK-578 (10 mg/kg) and a single dose of doxorubicin (4 mg/kg), which achieved an MII of 98.9%. In this combination therapy group, six out of nine mice showed no metastases on day 21 of melanoma development.
Studies on the Lewis lung carcinoma model also revealed a positive impact on survival. The median survival of mice with untreated Lewis lung carcinoma was 28 days nih.gov. Treatment with SNK-578 (10 mg/kg) extended the median survival to 43 days, representing a 38.6% increase in lifespan nih.gov. Notably, in the SNK-578 treated group, two out of ten mice did not develop tumors at all nih.gov.
| Compound | Dose | Cancer Model | Metastasis Inhibition Index (MII) (%) | Effect on Lifespan |
|---|---|---|---|---|
| SNK-578 | 10 mg/kg | B16 Melanoma | 75.8% | - |
| SNK-578 | 25 mg/kg | B16 Melanoma | 92.3% | - |
| SNK-578 + Doxorubicin | 10 mg/kg + 4 mg/kg | B16 Melanoma | 98.9% | - |
| SNK-578 | 10 mg/kg | Lewis Lung Carcinoma | - | 38.6% increase in median survival |
Anti-inflammatory and Antiallergic Activities
The immunomodulatory properties of 5-hydroxypyrimidine derivatives extend to their potential as anti-inflammatory and antiallergic agents. Pyrimidine (B1678525) compounds, in general, are known to possess a wide spectrum of pharmacological activities, including antiallergic properties.
Modulation of Inflammatory Mediators (e.g., COX-2, IL-4, IL-6)
Research on ovalbumin-sensitized Balb/c mice has shed light on the ability of 5-hydroxypyrimidine derivatives to modulate key cytokines involved in allergic and inflammatory responses. Both SNK-411 and SNK-578, at doses of 25 mg/kg and 50 mg/kg, were found to decrease the concentration of Th2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13, which are central to allergic inflammation.
Furthermore, SNK-578 at a dose of 50 mg/kg was shown to decrease the concentration of the pro-inflammatory cytokine Interleukin-6 (IL-6). In the same study, both SNK-411 and SNK-578 were observed to increase the level of the Th1 cytokine Interleukin-2 (IL-2), and SNK-578 also increased the concentration of Interferon-gamma (IFNγ) to the level of the intact control group. This suggests a potential shift from a Th2-dominant (allergic) to a Th1-dominant immune response.
There is currently no specific data available from the reviewed sources detailing the direct effects of this compound or its derivatives on the activity of cyclooxygenase-2 (COX-2).
| Compound | Dose | Effect on Cytokines |
|---|---|---|
| SNK-411 | 25 mg/kg & 50 mg/kg | ↓ IL-4, IL-5, IL-13 ↑ IL-2 |
| SNK-578 | 25 mg/kg & 50 mg/kg | ↓ IL-4, IL-5, IL-13 ↑ IL-2 |
| SNK-578 | 50 mg/kg | ↓ IL-6 ↑ IFNγ |
Assessment of Anti-inflammatory Efficacy
The anti-inflammatory and antiallergic efficacy of 5-hydroxypyrimidine derivatives has been assessed in vivo. In a model of ovalbumin-induced systemic anaphylaxis, a 7-day course of administration of both SNK-411 and SNK-578 at a dose of 50 mg/kg was found to decrease the severity of the anaphylactic reaction. This was accompanied by a reduction in the serum levels of immunoglobulin E (IgE), a key antibody involved in allergic responses, by 1.5 to 1.6 times compared to the control group.
Antimicrobial Properties
Derivatives of this compound have demonstrated notable antimicrobial properties, showing effectiveness against a range of pathogenic bacteria and fungi.
Antibacterial Activity Against Specific Pathogens (e.g., S. aureus, C. albicans, P. aeroginosa, Streptococci)
Research has shown that pyrimidine derivatives possess significant antibacterial efficacy. For instance, certain synthesized compounds have displayed strong activity against Staphylococcus aureus (S. aureus), with one derivative, S1, showing a minimum inhibitory concentration (MIC) value of 16.26μg/ml researchgate.net. Other derivatives have been effective against both Gram-positive and Gram-negative bacteria, in some cases showing better inhibition than standard drugs like amoxicillin and ampicillin researchgate.net.
One study highlighted a methylated analogue, 2a, which exhibited broad-spectrum antibiotic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) islandscholar.ca. This compound also showed some activity against the Gram-negative bacterium Proteus vulgaris islandscholar.ca. Another study found that newly synthesized pyrimidine derivatives demonstrated moderate resistance against Escherichia coli ekb.eg.
The antibacterial activity of various pyrimidine derivatives against specific pathogens is summarized in the table below.
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound/Derivative | Pathogen | Activity/MIC Value | Source |
|---|---|---|---|
| S1 | S. aureus | 16.26μg/ml | researchgate.net |
| S7 | B. subtilis | 17.34μg/ml | researchgate.net |
| S7 | E. coli | 17.34μg/ml | researchgate.net |
| 2a | MRSA | IC50 = 0.6 µg/mL | islandscholar.ca |
| 2a | VRE | IC50 = 1.7 µg/mL | islandscholar.ca |
| 2a | P. vulgaris | Moderately active | islandscholar.ca |
| 33 and 34 | E. coli | 125 µg/mL | nih.gov |
| 33 and 34 | P. aeruginosa | 46.88 µg/mL | nih.gov |
| 33 and 34 | S. aureus | 62.5 µg/mL | nih.gov |
| 65 and 66 | S. aureus | Inhibitory zones of 11 and 9 mm | nih.gov |
| 64 | E. coli | Inhibitory zone of 8.5 mm | nih.gov |
Antifungal Activity
Numerous pyrimidine derivatives have been synthesized and evaluated for their antifungal activities against various phytopathogenic fungi, with many exhibiting potent effects mdpi.com. In one study, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and showed significant in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal nih.gov. Specifically, compounds 5f and 5o demonstrated superior antifungal activity against Phomopsis sp. compared to the commercial fungicide Pyrimethanil nih.gov.
Other research has identified pyrimidine derivatives with strong potential against Aspergillus niger and Candida albicans (C. albicans) researchgate.netekb.eg. For instance, compounds S7 and S11 were found to be the most potent against A. niger, with a minimum inhibitory concentration of 17.34μg/ml researchgate.net. Another study reported that a synthesized pyrimidine derivative exhibited moderate resistance against C. albicans ekb.eg. Additionally, certain sesquiterpenoids have shown inhibitory activity against C. albicans, with one compound demonstrating an MIC value of 16 µg/mL nih.gov.
The antifungal activities of select pyrimidine derivatives are detailed in the table below.
Table 2: Antifungal Activity of Pyrimidine Derivatives
| Compound/Derivative | Fungal Species | Activity/MIC/EC50 Value | Source |
|---|---|---|---|
| 5f | Phomopsis sp. | EC50 = 15.1 μg/ml | nih.gov |
| 5o | Phomopsis sp. | EC50 = 10.5 μg/ml | nih.gov |
| 5p | Phomopsis sp. | EC50 = 19.6 μg/ml | nih.gov |
| S7 | A. niger | 17.34μg/ml | researchgate.net |
| S11 | A. niger | 17.34μg/ml | researchgate.net |
| Laurecomposin A | C. albicans | 16 µg/mL | nih.gov |
| Preintricatol | C. albicans | 32 µg/mL | nih.gov |
Neuroprotective Effects
Mitigation of Ischemic Brain Injury
Derivatives of heterocyclic compounds, including dihydropyridines, have shown promise in providing neuroprotection against cerebral ischemic injury nih.govmdpi.com. One such derivative, CV-159, has demonstrated a significant protective effect against delayed neuronal death in the hippocampal CA1 region following transient forebrain ischemia in rats nih.gov. Furthermore, CV-159 was found to reduce the size of brain infarcts after permanent middle cerebral artery occlusion without affecting physiological variables like regional cerebral blood flow nih.gov. The compound also significantly reduced the increase in water content in the infarcted cortex, a common consequence of ischemic events nih.gov.
Proposed Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are thought to be mediated through multiple mechanisms. One proposed mechanism for the dihydropyridine derivative CV-159 is the dual action of blocking L-type Ca2+ channels and inhibiting calmodulin (CaM)-dependent pathways nih.gov. This is significant because other Ca2+ antagonists and CaM antagonists did not show the same protective effects, suggesting a unique mechanism of action for CV-159 nih.gov.
Other potential neuroprotective mechanisms include the modulation of oxidative stress. For instance, the compound Leonurine has been found to provide neuroprotection by regulating the nitric oxide (NO)/nitric oxide synthase (NOS) pathway and reducing oxidative stress mdpi.com. Additionally, some natural compounds are believed to exert their neuroprotective effects by stimulating cellular defenses against oxidative stress, such as inducing the Nrf2-ARE pathway, which promotes the transcription of a wide range of antioxidant genes nih.gov.
Herbicidal Activity of Analogues
Analogues of pyrimidine have been extensively researched for their potential as herbicides. A series of pyrimido[5,4-e] islandscholar.camdpi.comnih.govtriazolo[1,5-c]pyrimidine derivatives were synthesized and showed remarkable herbicidal activities against both monocotyledons and dicotyledons at a concentration of 100 mg/L sioc-journal.cn. Several of these compounds achieved 100% inhibition rates against the roots and stalks of six tested plant species sioc-journal.cn.
In another study, novel pyrido[2,3-d]pyrimidine derivatives were designed and synthesized, with many exhibiting good herbicidal activity against the monocotyledonous plant bentgrass at a concentration of 1 mM mdpi.comnih.gov. One of the most active compounds, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o), showed activity comparable to commercial herbicides mdpi.comnih.gov. Furthermore, new 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives containing an enamino diketone motif also displayed notable post-emergence herbicidal activity, with some compounds having superior sum inhibition rates to the commercial herbicide flumiclorac-pentyl nih.gov.
The table below summarizes the herbicidal activity of various pyrimidine analogues.
Table 3: Herbicidal Activity of Pyrimidine Analogues
| Compound/Derivative | Plant Species | Activity/Inhibition Rate | Source |
|---|---|---|---|
| Ι-13, Ι-14, Ι-23, Ι-25, Ι-30~Ι-42 | Triticum aestivum, Echinochloa crusgalli, Sorghum bicolor, Raphanus sativus, Brassica campestris, Cucumis sativus | 100% inhibition at 100 mg/L | sioc-journal.cn |
| 2o | Bentgrass | Good activity at 1 mM (comparable to commercial herbicides) | mdpi.comnih.gov |
| BA-1 | Brassica campestris | 84% at 18.8 g ha−1 | nih.gov |
| BA-1 | Amaranthus tricolor | 100% at 18.8 g ha−1 | nih.gov |
| BA-1, BA-2, BA-18 | Various weeds | Sum inhibition rates of 64%, 51%, and 50% respectively at 18.8 g ha−1 | nih.gov |
Structure-Activity Relationship (SAR) Studies in Biological Systems
The biological activity of this compound and its derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific chemical moieties and their arrangement within a molecule influence its pharmacological effects. These studies provide a roadmap for designing more potent and selective therapeutic agents.
Impact of Substituent Position and Electronic Properties on Activity
The biological profile of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov General SAR studies on pyrimidines have revealed that substitutions at various positions can modulate activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govresearchgate.netrsc.org
For instance, in a study on 5-hydroxymethylpyrimidine derivatives, it was observed that the nature of the substituent at the 4-position had a marked effect on cytotoxicity. nih.gov Derivatives bearing an aliphatic amino group at this position were generally found to be less toxic to normal cells compared to those with a benzylsulfanyl group. nih.gov Furthermore, the presence of bulky constituents was associated with enhanced anticancer properties, albeit at a moderate level. nih.gov Research on other pyrimidine derivatives has also shown that the introduction of different substituents can lead to a wide spectrum of biological activities, including anti-inflammatory and analgesic properties. rsc.org
The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role. Quantum chemical calculations on pyridine-N-oxides, a related class of compounds, have shown that strong electron-withdrawing substituents on the pyridine (B92270) ring can increase the electron affinity of the molecule. researchgate.net This alteration in electronic properties can, in turn, enhance specific biological activities, such as antifungal effects. researchgate.net Conversely, electron-donating substituents may increase the complexation ability of the molecule with metal ions. researchgate.net The reactivity and kinetic properties of substituted pyridine N-oxides are also influenced by the electronic nature of the substituents, which can affect reaction rates with biological molecules. rsc.org While direct studies on this compound are limited, these findings from related heterocyclic systems provide a strong basis for predicting how substituents would modulate its biological activity.
Table 1: Impact of Substituents on the Biological Activity of Pyrimidine Derivatives
| Substituent Position | Type of Substituent | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| 4-position | Aliphatic amino group | Generally lower toxicity to normal cells. | nih.gov |
| 4-position | Benzylsulfanyl group | Higher toxicity compared to aliphatic amino groups. | nih.gov |
| General | Bulky constituents | Enhanced anticancer properties. | nih.gov |
| General | Electron-withdrawing groups | Can enhance antifungal activity in related N-oxides. | researchgate.net |
| General | Electron-donating groups | May increase metal chelation capacity in related N-oxides. | researchgate.net |
Pharmacophore Analysis and Drug Design Implications
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. benthamdirect.comnih.gov For pyrimidine-based compounds, pharmacophore models have been instrumental in designing novel derivatives with enhanced therapeutic potential, particularly as anticancer agents. benthamdirect.comnih.govresearchgate.net
A typical pharmacophore model for a pyrimidine derivative might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation. For example, a pharmacophore hypothesis for certain pyrimidine derivatives acting as DNA inhibitors was identified as DHHRR_1, signifying one hydrogen bond donor, two hydrophobic features, and two aromatic rings. benthamdirect.com The development of such models allows for the virtual screening of large chemical libraries to identify new compounds that fit the pharmacophore and are therefore likely to be active.
Chelating Abilities and Metal Complexation in Biological Contexts
The presence of the hydroxyl group and the N-oxide moiety in this compound suggests a potential for this compound and its derivatives to act as chelating agents for various metal ions. Metal chelation is a critical aspect of many biological processes and can be harnessed for therapeutic purposes.
Iron Chelation and Metabolism Studies
While direct studies on the iron chelation properties of this compound are not extensively documented, structurally similar compounds, such as 2-hydroxypyridine-N-oxides, have been shown to be effective iron chelators. nih.gov These compounds have demonstrated the ability to remove iron from biological iron-transport and storage proteins like transferrin and ferritin at physiological pH. nih.gov The iron-mobilizing efficiency of some 2-hydroxypyridine-N-oxide derivatives was found to be comparable to or even higher than that of the standard iron chelating drug, desferrioxamine. nih.gov
Furthermore, certain hydroxypyridine-N-oxides have been shown to be orally active in increasing iron excretion in animal models. nih.gov Given the structural similarities, it is plausible that this compound and its derivatives could also exhibit significant iron-chelating properties. This capability would make them interesting candidates for studying iron metabolism and for the potential development of treatments for iron overload disorders. The ability of hydroxypyridinones, another class of structurally related compounds, to chelate iron is well-established, with their efficacy being influenced by tautomeric forms and protonation constants of the chelating groups. rsc.orgresearchgate.net
Table 2: Iron Chelation Properties of Structurally Related Compounds
| Compound Class | Demonstrated Activity | Potential Implication for this compound | Reference |
|---|---|---|---|
| 2-Hydroxypyridine-N-oxides | Removal of iron from transferrin and ferritin. | Potential to act as an iron chelator. | nih.gov |
| 2,4-Dihydroxypyridine-N-oxide | Orally active in promoting iron excretion in mice. | Potential for in vivo iron chelation and therapeutic use. | nih.gov |
| Hydroxypyridinones | High affinity for Fe(III), influenced by molecular structure. | The hydroxypyrimidine core may confer similar iron-binding capabilities. | rsc.orgresearchgate.net |
Interaction with Lanthanide Ions
The coordination chemistry of N-oxide ligands with lanthanide ions has been an area of active research. rsc.orgnih.govosti.gov Pyridine-N-oxide derivatives have been shown to form stable coordination polymers and complexes with lanthanide(III) cations. rsc.orgnih.govosti.gov The N-oxide group, being a hard donor, is well-suited for binding to the hard lanthanide ions. rsc.org
In these complexes, the pyridine-N-oxide ligand typically coordinates to the lanthanide ion in a bidentate fashion through the N-oxide oxygen and another donor atom, if present. nih.govosti.gov The specific structure and properties of these complexes are influenced by the substituents on the pyridine ring. While there is a lack of specific studies on the interaction of this compound with lanthanide ions, the existing data on related N-oxide ligands suggest that it would likely form stable complexes. nih.gov Such complexes could have applications in areas like medical imaging or as probes for biological systems, given the unique magnetic and luminescent properties of lanthanide ions.
Biological Activity of Metal Complexes
The formation of metal complexes can significantly alter the biological activity of an organic ligand. researchgate.netekb.egpreprints.org In many cases, the metal complex exhibits enhanced antimicrobial, anticancer, or other therapeutic activities compared to the free ligand. researchgate.netekb.egveterinaria.org This enhancement can be attributed to several factors, including changes in lipophilicity, which can affect cell permeability, and the introduction of new mechanisms of action related to the coordinated metal ion. preprints.org
For instance, metal complexes of pyrimidine thione derivatives have shown better antibacterial and DNA photocleavage potential than the ligands alone. researchgate.net The biological activity of these complexes was also found to be dependent on the position of substituents on the pyrimidine ring. researchgate.net Transition metal complexes of pyridine-N-oxides are also known and have found applications, such as the fungistatic and bacteriostatic properties of zinc pyrithione. wikipedia.org
Given the chelating potential of this compound, its metal complexes would be expected to exhibit a range of biological activities. The specific nature of this activity would depend on both the substituents on the pyrimidine ring and the choice of the metal ion. Further research into the synthesis and biological evaluation of metal complexes of this compound and its derivatives is warranted to explore their therapeutic potential.
Advanced Applications and Future Research Directions
Potential Role in Organic Synthesis as Reagents or Building Blocks
While direct evidence is lacking for 5-Hydroxypyrimidine (B18772) 1-oxide, pyrimidine (B1678525) N-oxides, in general, are recognized as versatile intermediates in organic synthesis. The N-oxide functional group activates the pyrimidine ring, making it more susceptible to both nucleophilic and electrophilic substitution, as well as enabling rearrangements that would not be possible with the parent pyrimidine.
Use in Amide Bond Formation
There is currently no specific information available in the scientific literature detailing the use of 5-Hydroxypyrimidine 1-oxide as a reagent or catalyst in amide bond formation. The development of novel coupling reagents is an active area of research, but the potential of this specific compound in that context has not been reported.
Precursors for Complex Heterocyclic Systems
The reactivity of the pyrimidine N-oxide scaffold suggests a potential, though currently undocumented, role for this compound as a precursor for more complex heterocyclic systems. The N-oxide group can facilitate ring transformations and functionalization, which are key strategies in the synthesis of diverse heterocyclic structures. For instance, the Boekelheide rearrangement, a reaction characteristic of heterocyclic N-oxides, allows for the introduction of functional groups at positions adjacent to the N-oxide, which can then be used for further synthetic elaborations. However, specific examples involving this compound have not been described.
Potential in Material Science (e.g., functionalized mesoporous silica supports)
The application of this compound in material science, including its use in the functionalization of mesoporous silica supports, is an area that appears to be entirely unexplored. While heterocyclic compounds are sometimes anchored to solid supports for applications in catalysis or separation, there are no reports of such applications for this particular molecule.
Environmental and Agrochemistry Considerations
Biotransformation Studies
No specific biotransformation studies for this compound have been reported. Research in this area would be necessary to understand its metabolic fate in biological systems and its potential environmental impact.
Unexplored Reactivity and Transformations
The reactivity of this compound remains a largely uncharted area of chemical research. The interplay between the hydroxyl group at the 5-position and the N-oxide at the 1-position could lead to unique chemical properties and reaction pathways that differ from other substituted pyrimidine N-oxides. Future research could focus on exploring its cycloaddition reactions, rearrangements, and behavior under various oxidative and reductive conditions to unlock its synthetic potential.
Synergistic Effects in Combination Therapies
The exploration of 5-hydroxypyrimidine derivatives in combination with established chemotherapeutic agents has shown promise for achieving synergistic effects, leading to enhanced antitumor and antimetastatic activity. A notable example involves the 5-hydroxypyrimidine derivative, 2-Isobutyl-4,6-dimethyl-5-hydroxypyrimidine hydrochloride (SNK-578).
In preclinical studies using a B16 melanoma model in mice, the combination of SNK-578 with the conventional chemotherapy drug doxorubicin resulted in a statistically significant inhibition of tumor growth. researchgate.net This synergistic interaction was observed to be greater than the effect of either agent used as a monotherapy. Specifically, the combination led to a more substantial decrease in tumor volume at various time points during the study. researchgate.net
Furthermore, the combination therapy demonstrated a pronounced antimetastatic effect. The most significant inhibition of metastasis was observed when SNK-578 was administered in conjunction with doxorubicin. researchgate.net In a notable percentage of the subjects, no metastases were observed, and in others, the metastases were significantly smaller. researchgate.net This suggests that the combination not only targets the primary tumor more effectively but also curtails the spread of cancer to distant sites. The metastasis inhibition index (MII) was significantly higher in the combination therapy group compared to monotherapy groups. researchgate.net
These findings highlight the potential of 5-hydroxypyrimidine derivatives to be used as part of a multi-drug regimen to improve outcomes in cancer treatment. The synergistic effects may allow for the use of lower doses of cytotoxic agents like doxorubicin, potentially reducing their associated toxic side effects.
Table 1: Synergistic Antitumor and Antimetastatic Activity of SNK-578 and Doxorubicin in B16 Melanoma Model
| Therapy Group | Tumor Volume Reduction (compared to control) | Metastasis Inhibition Index (MII) |
| SNK-578 (10 mg/kg) | - | 75.8% |
| SNK-578 (25 mg/kg) | - | 92.3% |
| Doxorubicin (4 mg/kg) | Significant | - |
| SNK-578 (10 mg/kg) + Doxorubicin (4 mg/kg) | 2.4 times (Day 11), 1.9 times (Day 15), 1.5 times (Day 21) | 98.9% |
Data compiled from a study on male C57BL/6 mice with B16 melanoma. researchgate.net
Advanced Computational Modeling for Novel Derivative Design
The design and development of novel derivatives of this compound with enhanced therapeutic properties are increasingly being driven by advanced computational modeling techniques. These in-silico methods allow for the rational design of molecules with improved activity, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this regard. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidine derivatives, 2D and 3D-QSAR models have been successfully employed to identify key molecular descriptors that influence their therapeutic effects. nih.gov These descriptors can be electronic, steric, or hydrophobic in nature. By understanding which structural features are crucial for activity, medicinal chemists can prioritize the synthesis of more potent analogs.
Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. This technique has been widely applied to various pyrimidine derivatives to elucidate their mechanism of action at a molecular level. For instance, docking studies have helped in understanding the interactions of pyrimidine-based inhibitors with their target enzymes, providing insights into the key amino acid residues involved in the binding.
Pharmacophore modeling focuses on identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This approach has been instrumental in the design of novel pyrimidine analogs with diverse therapeutic applications, including as anticancer and antiviral agents. By creating a pharmacophore model based on known active compounds, virtual screening of large chemical libraries can be performed to identify new molecules with the desired activity.
While specific computational studies on this compound are not extensively documented in the available literature, the established success of these methods for other pyrimidine derivatives provides a strong foundation for their application in designing novel this compound analogs. Future research will likely leverage these computational approaches to explore the vast chemical space around the this compound scaffold, aiming to develop next-generation therapeutic agents.
Table 2: Application of Computational Modeling in the Design of Pyrimidine Derivatives
| Computational Method | Application in Pyrimidine Derivative Design | Potential for this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Identification of key structural features influencing biological activity. nih.gov | To predict the activity of novel this compound derivatives and guide their synthesis. |
| Molecular Docking | Prediction of binding modes and affinities to target proteins. | To identify potential biological targets and understand the molecular basis of its activity. |
| Pharmacophore Modeling | Identification of essential 3D features for biological activity and virtual screening. | To design novel derivatives with improved target specificity and potency. |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of ligand-protein complexes. | To assess the stability of the binding of this compound derivatives to their targets over time. |
Q & A
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles.
- Waste Disposal : Treat as hazardous organic waste; neutralize peroxides with ferrous sulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
